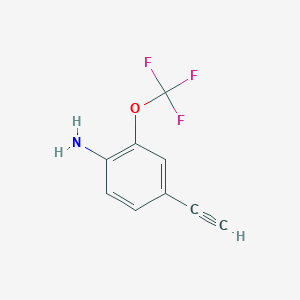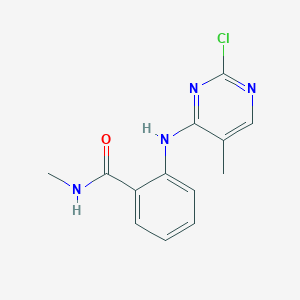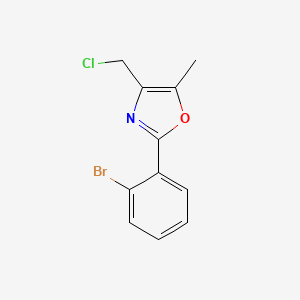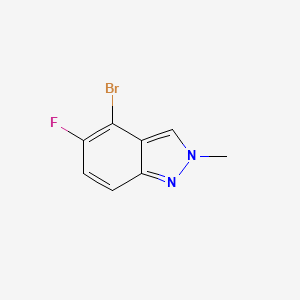
(3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Allyl and Methyl Groups: The allyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Thioether Formation: The sulfanyl group can be introduced by reacting the quinazolinone derivative with a thiol compound under nucleophilic substitution conditions.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Various alkylated, acylated, or sulfonylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl group may enhance the compound’s binding affinity or selectivity for its targets.
Comparaison Avec Des Composés Similaires
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfanyl groups attached to different cores.
Uniqueness: (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives or thioether-containing compounds.
Propriétés
Numéro CAS |
886500-72-7 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-(6-methyl-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-3-6-16-13(19)10-7-9(2)4-5-11(10)15-14(16)20-8-12(17)18/h3-5,7H,1,6,8H2,2H3,(H,17,18) |
Clé InChI |
MKDBMEOZIWGOHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N(C2=O)CC=C)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)

![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
